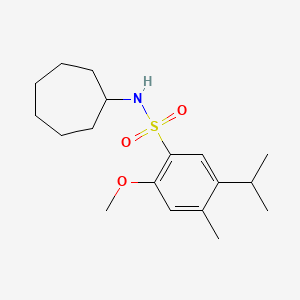

N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

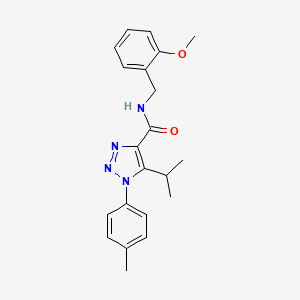

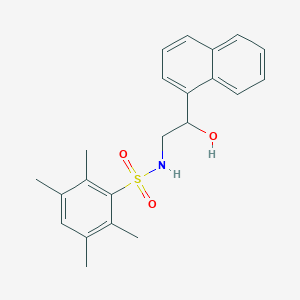

“N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide” is a compound that belongs to the class of sulfonamides . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They form the basis of several groups of drugs and exhibit a range of pharmacological activities .

Synthesis Analysis

While specific synthesis methods for “N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide” were not found, sulfonamide-containing linear copolymers have been synthesized via copolymerization of N-(4-methacrylamido)-N′-(4,6-dimethylpyrimidin-2-yl) benzene-1-sulfonamide (SAM) and N,N′-dimethylacrylamide (DMAAm) via free-radical polymerization at room temperature using redox initiators .Molecular Structure Analysis

The typical structure of a tertiary sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The R1/R2 may also be hydrogen, alkyl, aryl, or hetero aryl groups .Chemical Reactions Analysis

Sulfonamides, such as “N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide”, can undergo various chemical reactions. For instance, they can be used in the synthesis of pH-sensitive hydrogels . By introducing N-methyloyl acrylamide (NMA) monomer into the reaction system, the resulting copolymers could become crosslinked hydrogels when subjected to post thermo-curing through the NMA units .Aplicaciones Científicas De Investigación

Antibacterial Applications

Sulfonamides have been widely used as antibacterial agents due to their ability to inhibit the synthesis of folic acid in bacteria, which is essential for their growth and reproduction. They are effective against a broad spectrum of gram-positive and gram-negative bacteria .

Anti-Diabetic Applications

Some sulfonamides have shown potential in treating diabetes by acting as oral hypoglycemic agents. They can help manage blood sugar levels in patients with diabetes .

Anti-Tuberculosis Applications

Due to their antibacterial properties, certain sulfonamides are used in the treatment of tuberculosis, often in combination with other drugs to enhance efficacy .

Anti-Fungal and Antimalarial Applications

Sulfonamides also exhibit anti-fungal properties and have been used in the treatment of fungal infections. Additionally, they have applications in antimalarial treatments .

Cancer Therapy Applications

Research has indicated that sulfonamides possess anti-cancer activity and are being explored as therapeutic candidates for various types of cancer .

Anti-Inflammatory and Glaucoma Treatment

Sulfonamides have been used to treat inflammation and are also considered in the treatment of glaucoma due to their ability to reduce intraocular pressure .

Synthetic Chemistry Applications

The sulfonamide functional group is a significant building block in synthetic chemistry, contributing to the synthesis of therapeutic molecules and natural products .

Mecanismo De Acción

While the specific mechanism of action for “N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide” is not available, sulfonamides in general exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . This allows them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

Sulfonamides can cause various side effects including diseases of the digestive and respiratory tracts . Some of the non-allergic reactions include diarrhea, nausea, vomiting, dizziness, candidiasis, folate deficiency, and headaches . When used in large doses, sulfonamides may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

Direcciones Futuras

The future directions for “N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide” and similar compounds could involve their use in the synthesis of pH-sensitive hydrogels . These hydrogels could be a suitable candidate for biomedical materials, as they can mimic the in vivo microenvironment for tissue engineering, cell encapsulation, and drug delivery .

Propiedades

IUPAC Name |

N-cycloheptyl-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3S/c1-13(2)16-12-18(17(22-4)11-14(16)3)23(20,21)19-15-9-7-5-6-8-10-15/h11-13,15,19H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOZNVZLQNQFNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2CCCCCC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cycloheptyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2937799.png)

![N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2937806.png)

![N-ethyl-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2937808.png)

![2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2937810.png)

![1-isopropyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole](/img/structure/B2937813.png)